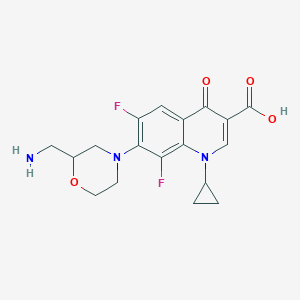

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Y-26611は、トポイソメラーゼII阻害剤として作用する低分子薬です。当初は、日本たばこ産業(香港)株式会社と三菱田辺製薬株式会社によって開発されました。 この化合物は、特に細菌感染症の治療における潜在的な治療用途について研究されてきました .

準備方法

Y-26611の合成には、いくつかの段階が含まれます。報告されている方法の1つには、1-シクロプロピル-6,7,8-トリフルオロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸と2-(ホルミルアミノメチル)-モルホリンを、1,8-ジアザビシクロ[5.4.0]-7-ウンデセンを用いて、還流アセトニトリル中で縮合させて、ホルミド誘導体を得ることが含まれます。 この誘導体は、次に、濃縮塩酸を用いて、還流メタノール中で加水分解されます . 別の合成経路には、4-ベンジル-2-(クロロメチル)モルホリンとフタルイミドカリウムを、還流ジメチルホルムアミド中で反応させて、4-ベンジル-2-(フタルイミドメチル)モルホリンを得ること、そして、これをヒドラジン水和物と、還流エタノール中で処理して、2-(アミノメチル)-4-ベンジルモルホリンを得ることが含まれます。この化合物は、酢酸無水物と冷トルエン中でアセチル化され、次に、イソプロパノール中の炭素担持パラジウム上でヒドラジン水和物との水素化によってベンジル化が解除され、2-(アセタミドメチル)モルホリンが得られます。 最後の段階には、この化合物を、1-シクロプロピル-6,7,8-トリフルオロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸と、トリエチルアミンを用いて、還流アセトニトリル中で縮合させ、次に、還流水性塩酸で脱アセチル化することが含まれます .

化学反応の分析

Y-26611は、縮合、加水分解、水素化など、さまざまな化学反応を起こします。縮合反応には、通常、アセトニトリルを溶媒とし、トリエチルアミンを塩基として使用します。 加水分解反応は、メタノール中の濃縮塩酸を用いて行われ、水素化反応は、イソプロパノール中の炭素担持パラジウム上でヒドラジン水和物を使用します . これらの反応から生成される主な生成物には、ホルミド誘導体とアセタミドメチルモルホリン誘導体が含まれます。

科学的研究の応用

作用機序

Y-26611は、DNA複製と修復に関与する酵素であるトポイソメラーゼIIを阻害することによって作用します。 この酵素を阻害することによって、Y-26611はDNA複製プロセスを阻害し、細菌細胞の死滅につながります . Y-26611の分子標的は、トポイソメラーゼIIであり、その作用機序に関与する経路は、DNA複製と修復に関連しています .

類似化合物との比較

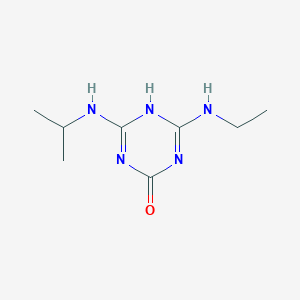

Y-26611は、トポイソメラーゼIIの特異的な阻害においてユニークです。類似の化合物には、エトポシドやドキソルビシンなどの他のトポイソメラーゼ阻害剤が含まれます。 Y-26611は、その化学構造と細菌感染症における特異的な用途において異なります . その他の類似の化合物には、フルオロキノロン誘導体があり、これも細菌DNA複製を標的としますが、作用機序や治療用途が異なる場合があります .

特性

IUPAC Name |

7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O4/c19-13-5-11-15(14(20)16(13)22-3-4-27-10(6-21)7-22)23(9-1-2-9)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKGRIHKSLEKTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCOC(C4)CN)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931847 |

Source

|

| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143375-60-4, 146805-34-7 |

Source

|

| Record name | Y 26611 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143375604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-AMMCIFQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146805347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。